molecular formula C8H17NO B1532712 1-[2-(Methylamino)ethyl]cyclopentanol CAS No. 959238-35-8

1-[2-(Methylamino)ethyl]cyclopentanol

Cat. No.: B1532712
CAS No.: 959238-35-8
M. Wt: 143.23 g/mol
InChI Key: ULWCQTYWQPOPFV-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]cyclopentanol (CAS: 959238-35-8, molecular formula: C₈H₁₇NO, molecular weight: 143.23 g/mol) is a cyclopentanol derivative substituted with a 2-(methylamino)ethyl group. The compound is characterized by a hydroxyl group on the cyclopentane ring and a secondary amine in the ethyl side chain. Its purity for research use is typically ≥95% .

Properties

IUPAC Name

1-[2-(methylamino)ethyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-7-6-8(10)4-2-3-5-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCQTYWQPOPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650924
Record name 1-[2-(Methylamino)ethyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-35-8
Record name 1-[2-(Methylamino)ethyl]cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylamino)ethyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-(Methylamino)ethyl]cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and methylamine.

    Reaction Conditions: The cyclopentanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.

Chemical Reactions Analysis

1-[2-(Methylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

1-[2-(Methylamino)ethyl]cyclopentanol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)ethyl]cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 1-[2-(Methylamino)ethyl]cyclopentanol and related cyclopentanol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 959238-35-8 C₈H₁₇NO 143.23 Methylaminoethyl, cyclopentanol
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol 1863916-87-3 Not provided Not provided 2-Chlorophenyl, methylimino, cyclopentanol
1-[2-(1H-Indol-5-yl)ethyl]cyclopentanol 167303-70-0 C₁₅H₁₉NO 229.32 Indolylethyl, cyclopentanol
CYCLOPENTANOL,1-[[[2-(DIMETHYLAMINO)ETHYL]METHYLAMINO]METHYL]- 52065-65-3 Not provided Not provided Dimethylaminoethyl, methylamino, cyclopentanol

Key Observations:

  • Substituent Complexity: The target compound has a simpler structure compared to analogues like 1-[2-(1H-indol-5-yl)ethyl]cyclopentanol (CAS: 167303-70-0), which incorporates an indole ring.
  • Functional Group Variation: The methylamino group in the target compound contrasts with the dimethylamino group in CAS 52065-65-3. Dimethylation reduces hydrogen-bonding capacity, which may alter solubility or receptor-binding kinetics.
  • Aromatic vs. Aliphatic Substituents : The 2-chlorophenyl group in CAS 1863916-87-3 introduces aromaticity and electronegativity, which could enhance interactions with aromatic residues in enzymes or receptors .

Biological Activity

1-[2-(Methylamino)ethyl]cyclopentanol, a cyclopentanol derivative, is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9_{9}H15_{15}N
  • CAS Number : 959238-35-8

The compound features a cyclopentanol ring with a methylaminoethyl side chain, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that the compound may act as a modulator of serotonin and norepinephrine pathways, similar to other phenethylamine derivatives. This modulation can influence mood regulation and has implications for antidepressant activity.

Antidepressant Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antidepressant effects. For instance, derivatives have been shown to inhibit the reuptake of norepinephrine and serotonin in synaptic clefts, which is a common mechanism for antidepressants. A study demonstrated that certain phenethylamine derivatives had comparable efficacy to known tricyclic antidepressants in reversing reserpine-induced hypothermia, suggesting potential for mood enhancement .

Neuroprotective Properties

There is emerging evidence that cyclopentanol derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of cellular signaling pathways associated with neuroprotection .

In Vitro Studies

  • Cell Viability Assays : In vitro experiments using Caco-2 cells demonstrated that this compound exhibits favorable absorption characteristics, which are critical for bioavailability in therapeutic applications .
  • Neurotransmitter Uptake Inhibition : A study conducted on various derivatives showed that compounds structurally related to this compound significantly inhibited the uptake of serotonin and norepinephrine in neuronal cultures, reinforcing its potential as an antidepressant .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been assessed using computational models. These studies suggest that the compound has a moderate lipophilicity which enhances its permeability across biological membranes but may also raise concerns regarding off-target effects .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other related compounds:

Compound NameStructureBiological Activity
1-[2-(Dimethylamino)ethyl]cyclopentanolStructureAntidepressant
4-Boc-4,7-diazaspiro[2.5]octaneStructureAnticancer
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanolStructureNeuroprotective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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